Cyclopropane-1,2-diamine

Coordination chemistry Platinum anticancer complexes Dinuclear DNA cross-linkers

Cyclopropane-1,2-diamine (CAS 2177-52-8), specifically the trans-(1R,2R) isomer, is a C2-symmetric vicinal diamine featuring a strained three-membered carbocycle bearing two primary amine groups on adjacent carbon atoms. With a molecular weight of 72.11 g/mol and zero rotatable bonds, this compound presents the shortest possible inter-nitrogen distance among cyclic vicinal diamines, endowing it with unique coordination chemistry behavior and conformational rigidity that fundamentally differentiates it from larger-ring analogs such as trans-1,2-diaminocyclohexane (DACH) and acyclic diamines like ethylenediamine.

Molecular Formula C3H8N2
Molecular Weight 72.11 g/mol
CAS No. 2177-52-8
Cat. No. B3368750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropane-1,2-diamine
CAS2177-52-8
Molecular FormulaC3H8N2
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESC1C(C1N)N
InChIInChI=1S/C3H8N2/c4-2-1-3(2)5/h2-3H,1,4-5H2
InChIKeyDQSBSLFFVASXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropane-1,2-diamine (CAS 2177-52-8) Procurement & Selection Guide for Asymmetric Synthesis and Coordination Chemistry


Cyclopropane-1,2-diamine (CAS 2177-52-8), specifically the trans-(1R,2R) isomer, is a C2-symmetric vicinal diamine featuring a strained three-membered carbocycle bearing two primary amine groups on adjacent carbon atoms . With a molecular weight of 72.11 g/mol and zero rotatable bonds, this compound presents the shortest possible inter-nitrogen distance among cyclic vicinal diamines, endowing it with unique coordination chemistry behavior and conformational rigidity that fundamentally differentiates it from larger-ring analogs such as trans-1,2-diaminocyclohexane (DACH) and acyclic diamines like ethylenediamine [1].

Why Generic Vicinal Diamine Substitution Fails for Cyclopropane-1,2-diamine Applications


Vicinal diamines form a broad compound class, yet their coordination geometries, basicities, and conformational landscapes vary dramatically with ring size and backbone flexibility. Trans-1,2-diaminocyclohexane (DACH), trans-1,2-diaminocyclopentane, and acyclic ethylenediamine are commonly treated as interchangeable chiral diamine building blocks; however, experimental evidence demonstrates that trans-cyclopropane-1,2-diamine occupies a distinct functional niche that none of these analogs can replicate [1]. The cyclopropane scaffold enforces an N···N distance of approximately 3.81 Å—far exceeding the ~2.90 Å required for strain-free chelation to square-planar metal centers—thereby disabling bidentate coordination and enabling exclusive formation of dinuclear bridging complexes that larger-ring or acyclic diamines cannot produce [2]. This property renders generic substitution scientifically invalid for applications requiring rigid dinuclear architecture, predictable conformational pre-organization, or isomer-dependent biological target engagement [1][2][3].

Quantitative Evidence Guide: Cyclopropane-1,2-diamine Differentiation vs. Closest Analogs


Coordination Mode Divergence: Dinuclear Pt(II) Bridging vs. Mononuclear Chelation by Larger-Ring Analogs

Trans-1,2-cyclopropanediamine (L1) reacts with 2 equiv of K[PtCl3(dmso)] in aqueous solution to yield exclusively the uncharged dinuclear bridging complex trans-[{PtCl2(dmso)}2(µ-L1)], whereas trans-1,2-cyclohexanediamine (L4) under identical conditions produces the mononuclear chelated cation [PtCl(L4)(dmso)]+ [1]. This divergence originates from the N···N distance: 3.81 Å for L1 versus 2.93 Å for L4, with the strain-free chelation requirement for square-planar Pt(II) being approximately 2.90 Å [1].

Coordination chemistry Platinum anticancer complexes Dinuclear DNA cross-linkers

Dopamine D2/D3 Receptor Affinity: cis-trans Isomer Discrimination Exceeding 60-Fold

Benzamide derivatives of 1,2-diaminocyclopropane were evaluated in binding assays against recombinant human dopamine hD2 and hD3 receptors expressed in CHO cells. The cis-cyclopropane-1,2-diamine-derived compounds (cis-3b and cis-3f) exhibited nanomolar Ki values, while the corresponding trans-cyclopropane-1,2-diamine derivatives (trans-3b and trans-3f) showed dramatically reduced affinity [1].

Dopamine receptor pharmacology Stereochemistry-activity relationships CNS drug discovery

Conformational Restriction Alters Radiosensitizer Pharmacology: Cyclopropane-Linked vs. Flexible-Linker Biradicals

The trans-1,2-diaminocyclopropane-derived nitroxyl biradical Ro 31-2269 selectively sensitized hypoxic Chinese hamster V79-753B cells by decreasing both the D0 value and the extrapolation number of the survival curve, whereas the related monoradical Ro 31-2655 decreased D0 alone. In contrast, the conformationally unrestricted succinate-linked biradical Ro 03-6061 exhibited qualitatively different combination effects with the monoradical TMPN, producing an increase in both slope and extrapolation number [1].

Radiosensitization Conformational restriction Nitroxyl biradicals Hypoxic cell pharmacology

Reduced Amine Basicity vs. Acyclic Vicinal Diamines: pKa Depression Due to Cyclopropane Ring Strain

The pKa values of 1,2-cyclopropanediammonium dibromides were determined by potentiometric titration with KOH and corrected for overlapping ionizations and ionic strength [1]. Separately, the predicted pKa of trans-1,2-diaminocyclopropane is 8.94 ± 0.40 (predicted) . This contrasts with the well-established acyclic comparator ethylenediamine, which exhibits pKa1 of 7.63 and pKa2 of 10.56 at 25 °C . The cyclopropane scaffold shifts the first protonation to a higher pH while compressing the ΔpKa between the two amine groups.

Amine basicity Protonation state Physicochemical property differentiation Bioisostere design

Optimal Application Scenarios for Cyclopropane-1,2-diamine Based on Quantified Differentiation Evidence


Dinuclear Platinum(II) Anticancer Complex Design Requiring Fixed Inter-Metal Distance

For medicinal inorganic chemistry programs developing dinuclear platinum complexes as next-generation DNA cross-linkers, trans-cyclopropane-1,2-diamine (L1) is the only vicinal diamine scaffold that enforces a rigid, non-chelating dinuclear topology with a fixed N···N distance of 3.81 Å [1]. Unlike trans-1,2-diaminocyclohexane (L4), which spontaneously chelates a single Pt(II) center, L1 reliably yields the bridging complex trans-[{PtCl2(dmso)}2(µ-L1)], stable in both solid state and DMF solution [1]. This scenario leverages the quantitative coordination mode divergence established in Section 3, Evidence Item 1.

Stereochemistry-Dependent Dopamine Receptor Ligand Optimization for CNS Drug Discovery

In dopamine D2/D3 receptor antagonist programs, the choice between cis- and trans-cyclopropane-1,2-diamine scaffolds determines whether nanomolar or micromolar target affinity is achieved. Benzamide derivatives built on the cis-cyclopropane-1,2-diamine core deliver Ki values of 4.5–17.7 nM at hD2 and hD3 receptors, while trans-based analogs show Ki values of 469 to >1000 nM [2]. Researchers must specify and verify isomer identity during procurement, as the >60-fold affinity difference documented in Section 3, Evidence Item 2 makes isomer purity a go/no-go criterion for SAR studies.

Conformationally Restricted Biradical Probes for Hypoxic Cell Radiosensitization Studies

For radiation biology laboratories investigating the spatial requirements of radiosensitizer action, trans-cyclopropane-1,2-diamine serves as the core scaffold for biradicals (e.g., Ro 31-2269) that modify both the D0 and extrapolation number of hypoxic cell survival curves—a pharmacological signature distinct from flexible-linker biradicals such as Ro 03-6061 [3]. The conformational restriction imposed by the cyclopropane ring directly alters drug accumulation patterns (plasma membrane enrichment) and combinatorial sensitization behavior with oxygen and monoradicals [3], as quantitatively differentiated in Section 3, Evidence Item 3.

pH-Dependent Coordination Chemistry and Buffer System Design Exploiting Altered Amine Basicity

The compressed pKa profile of cyclopropane-1,2-diamine relative to ethylenediamine (predicted pKa ~8.94 vs. ethylenediamine pKa1 = 7.63, pKa2 = 10.56) [4] makes it suitable for applications requiring a vicinal diamine with a narrower protonation window. This is particularly relevant for metal coordination studies at near-neutral pH where ethylenediamine would exist predominantly as a monoprotonated species, potentially altering complexation kinetics and product distribution [4]. The pKa differentiation established in Section 3, Evidence Item 4 should inform solvent system and buffer selection in any pH-sensitive synthetic or analytical protocol involving this diamine.

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